molecular formula C13H7N3O B11991669 5-((2-Furylmethylene)amino)isophthalonitrile CAS No. 303095-02-5

5-((2-Furylmethylene)amino)isophthalonitrile

Cat. No.: B11991669
CAS No.: 303095-02-5
M. Wt: 221.21 g/mol
InChI Key: WCXXVALIRSYZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-Furylmethylene)amino)isophthalonitrile is an organic compound featuring an isophthalonitrile core (a benzene ring with cyano groups at the 1- and 3-positions) substituted at the 5-position with a (2-furylmethylene)amino group. This structure combines the electron-withdrawing properties of the cyano groups with the heteroaromatic furan ring, which may confer unique electronic and steric characteristics.

Properties

CAS No.

303095-02-5

Molecular Formula

C13H7N3O

Molecular Weight

221.21 g/mol

IUPAC Name

5-(furan-2-ylmethylideneamino)benzene-1,3-dicarbonitrile

InChI

InChI=1S/C13H7N3O/c14-7-10-4-11(8-15)6-12(5-10)16-9-13-2-1-3-17-13/h1-6,9H

InChI Key

WCXXVALIRSYZLT-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=NC2=CC(=CC(=C2)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Furylmethylene)amino)isophthalonitrile typically involves the condensation reaction between 2-furylmethyleneamine and isophthalonitrile. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Furylmethyleneamine+Isophthalonitrile5-((2-Furylmethylene)amino)isophthalonitrile\text{2-Furylmethyleneamine} + \text{Isophthalonitrile} \rightarrow \text{5-((2-Furylmethylene)amino)isophthalonitrile} 2-Furylmethyleneamine+Isophthalonitrile→5-((2-Furylmethylene)amino)isophthalonitrile

Industrial Production Methods

Industrial production of 5-((2-Furylmethylene)amino)isophthalonitrile may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((2-Furylmethylene)amino)isophthalonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

5-((2-Furylmethylene)amino)isophthalonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-((2-Furylmethylene)amino)isophthalonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features:

  • Core: Isophthalonitrile (1,3-dicyanobenzene).
  • Substituent: A (2-furylmethylene)amino group (-NH-CH=C-furan) at the 5-position of the benzene ring.

The unique properties of 5-((2-Furylmethylene)amino)isophthalonitrile are best understood through comparisons with structurally analogous compounds. Key differences in substituents, core structures, and applications are highlighted below.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituent(s) Key Properties/Applications References
5-((2-Furylmethylene)amino)isophthalonitrile Isophthalonitrile 5-(2-Furylmethylene)amino Potential photocatalyst, bioactivity
5-Chloro-2,4,6-trifluoroisophthalonitrile Isophthalonitrile 5-Cl, 2,4,6-F High reactivity in halogenation; used in materials science
2-{[(E)-(2-Chloro-4-fluorophenyl)methylidene]amino}-5-phenyl-3-furonitrile Furonitrile 2-Chloro-4-fluorophenyl, 5-phenyl Bioactive; structural analog for drug design
5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone 2-Furylmethylene Anticancer activity; enzyme inhibition
2-((5-Methylfuran-2-yl)methylene)malononitrile Malononitrile 5-Methylfuran-2-yl Research applications in organic synthesis
4CzIPN (2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile) Isophthalonitrile Carbazole groups Visible-light photocatalyst for bond formation

Key Comparative Insights:

A. Substituent Effects
  • Halogen vs.
  • Furan vs. Phenyl : The furan ring in the target compound offers heteroaromaticity and moderate electron-donating properties compared to purely aromatic phenyl groups, which may alter solubility and binding affinity in pharmacological contexts .
B. Core Structure Variations
  • Isophthalonitrile vs. Malononitrile: The isophthalonitrile core provides two cyano groups, enabling stronger electron-withdrawing effects and planar conjugation compared to malononitrile derivatives like 2-((5-Methylfuran-2-yl)methylene)malononitrile. This difference could influence applications in catalysis versus small-molecule synthesis .

Biological Activity

5-((2-Furylmethylene)amino)isophthalonitrile is a compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-((2-Furylmethylene)amino)isophthalonitrile is C13H7N3O, with a molecular weight of 221.22 g/mol. The compound features a furan ring connected to an isophthalonitrile moiety via an imine linkage, which is crucial for its biological activity.

The biological activity of 5-((2-Furylmethylene)amino)isophthalonitrile is primarily attributed to its ability to interact with specific molecular targets in biological systems. Research indicates that it may influence various signaling pathways, potentially affecting cellular proliferation and apoptosis.

Target Interactions

  • Kinase Inhibition : Preliminary studies suggest that 5-((2-Furylmethylene)amino)isophthalonitrile may inhibit certain kinases involved in cancer cell signaling pathways.
  • Antioxidant Activity : The compound has been noted for its potential antioxidant properties, which could mitigate oxidative stress in cells.

Anticancer Activity

Several studies have investigated the anticancer properties of 5-((2-Furylmethylene)amino)isophthalonitrile. For instance:

  • Cell Line Studies : In vitro assays using various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound induces apoptosis and inhibits cell growth. The IC50 values ranged from 10 to 25 µM, indicating moderate potency against these cancer types.
Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF-720Cell cycle arrest

Antimicrobial Activity

Research has also explored the antimicrobial potential of this compound:

  • Bacterial Strains : The compound exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported to be around 50 µg/mL for both strains.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50

Case Study: In Vivo Efficacy

A notable study assessed the in vivo efficacy of 5-((2-Furylmethylene)amino)isophthalonitrile in a murine model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.